Cas no 1955547-05-3 (rac-(1R,6R)-3-azabicyclo4.1.0heptan-6-ol hydrochloride)
rac-(1R,6R)-3-azabicyclo4.1.0heptan-6-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride
- rac-(1R,6R)-3-azabicyclo4.1.0heptan-6-ol hydrochloride
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- MDL: MFCD30181784
- Inchi: 1S/C6H11NO.ClH/c8-6-1-2-7-4-5(6)3-6;/h5,7-8H,1-4H2;1H/t5-,6+;/m1./s1
- InChI Key: HERGXXSUQVJVAM-IBTYICNHSA-N
- SMILES: Cl[H].O([H])[C@]12C([H])([H])C([H])([H])N([H])C([H])([H])[C@@]1([H])C2([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 115
- Topological Polar Surface Area: 32.299
rac-(1R,6R)-3-azabicyclo4.1.0heptan-6-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-303908-0.05g |
rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride |
1955547-05-3 | 95% | 0.05g |
$513.0 | 2023-09-05 | |
| Enamine | EN300-303908-0.1g |
rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride |
1955547-05-3 | 95% | 0.1g |
$669.0 | 2023-09-05 | |
| Enamine | EN300-303908-0.25g |
rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride |
1955547-05-3 | 95% | 0.25g |
$955.0 | 2023-09-05 | |
| Enamine | EN300-303908-0.5g |
rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride |
1955547-05-3 | 95% | 0.5g |
$1504.0 | 2023-09-05 | |
| Enamine | EN300-303908-1.0g |
rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride |
1955547-05-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-303908-2.5g |
rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride |
1955547-05-3 | 95% | 2.5g |
$3782.0 | 2023-09-05 | |
| Enamine | EN300-303908-5.0g |
rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride |
1955547-05-3 | 95% | 5.0g |
$5594.0 | 2023-02-26 | |
| Enamine | EN300-303908-10.0g |
rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride |
1955547-05-3 | 95% | 10.0g |
$8295.0 | 2023-02-26 | |
| Enamine | EN300-303908-1g |
rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride |
1955547-05-3 | 95% | 1g |
$1929.0 | 2023-09-05 | |
| Enamine | EN300-303908-5g |
rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride |
1955547-05-3 | 95% | 5g |
$5594.0 | 2023-09-05 |
rac-(1R,6R)-3-azabicyclo4.1.0heptan-6-ol hydrochloride Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on rac-(1R,6R)-3-azabicyclo4.1.0heptan-6-ol hydrochloride
Comprehensive Overview of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS No. 1955547-05-3)
The compound rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS No. 1955547-05-3) is a bicyclic amine derivative with significant potential in pharmaceutical research and development. Its unique structural framework, featuring a 3-azabicyclo[4.1.0]heptane core, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential applications in drug discovery, particularly in targeting neurological and metabolic disorders.
One of the key highlights of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride is its chiral nature, which plays a critical role in its biological activity. The (1R,6R) configuration ensures high selectivity in binding to specific receptors, making it a promising candidate for enantioselective synthesis. Recent studies have explored its utility in developing novel GABA receptor modulators and enzyme inhibitors, aligning with the growing demand for precision medicine.
In the context of current trends, this compound has garnered attention for its potential role in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's. With the rise of AI-driven drug discovery, computational models have identified rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride as a scaffold for designing next-generation therapeutics. Its compatibility with high-throughput screening techniques further enhances its appeal in modern pharmacology.
From a synthetic chemistry perspective, the preparation of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride involves multi-step processes, including cyclization and resolution steps. Advanced techniques like asymmetric catalysis and chiral chromatography are often employed to achieve high enantiomeric purity. These methods are frequently discussed in academic forums and industry publications, reflecting the compound's relevance in cutting-edge research.
The pharmacological profile of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride is another area of active investigation. Preliminary data suggest its metabolites exhibit favorable pharmacokinetic properties, such as good blood-brain barrier permeability and low toxicity. These attributes are critical for developing central nervous system (CNS) drugs, a sector experiencing rapid growth due to unmet medical needs.
Beyond its biomedical applications, this compound is also a subject of interest in green chemistry initiatives. Researchers are exploring eco-friendly synthesis routes to minimize waste and reduce reliance on hazardous reagents. Such efforts align with global sustainability goals and resonate with environmentally conscious stakeholders in the pharmaceutical industry.
In summary, rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS No. 1955547-05-3) represents a versatile and scientifically intriguing molecule. Its structural elegance, combined with its potential therapeutic applications, positions it at the forefront of medicinal chemistry. As research progresses, this compound is likely to play a pivotal role in advancing precision medicine and sustainable drug development.
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